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L-CITRULLINE (5,5-D2)

Cat. No.: B1580233
M. Wt: 177.20
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of L-Citrulline Metabolism and its Role in Biological Systems

L-Citrulline is a central intermediate in two major interconnected metabolic pathways: the urea (B33335) cycle and the nitric oxide (NO) cycle. mdpi.comnih.gov

The Urea Cycle: Primarily occurring in the liver, the urea cycle is responsible for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. webmd.commdpi.comwatt.it Within this cycle, L-Citrulline is synthesized from ornithine and carbamoyl (B1232498) phosphate (B84403) by the enzyme ornithine transcarbamylase. nih.gov Subsequently, L-Citrulline is converted to argininosuccinate (B1211890), which is then cleaved to form arginine and fumarate. mdpi.com This series of reactions ultimately leads to the production of urea, which is excreted from the body. healthline.com

The Nitric Oxide (NO) Cycle: L-Citrulline is a crucial component in the synthesis of nitric oxide, a vital signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. watt.itnih.govmdpi.com The enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to NO, with L-Citrulline being generated as a co-product. mdpi.comnih.gov This newly formed L-Citrulline can then be recycled back to L-arginine via the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL), ensuring a continuous supply of substrate for NO production. researchgate.net This process is often referred to as the arginine-citrulline cycle. mdpi.comresearchgate.net

Intestinal-Renal Axis: Endogenous L-Citrulline is primarily synthesized in the small intestine from precursors like glutamine and proline. mdpi.comnih.gov It is then released into the bloodstream and transported to the kidneys, where it is converted to L-arginine. nih.gov This inter-organ exchange highlights the systemic importance of L-Citrulline in maintaining arginine homeostasis. nih.gov

Principles and Advantages of Deuterium (B1214612) Isotopic Labeling in Metabolic and Enzymatic Studies

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a frequently used label in metabolic research. metsol.commusechem.com The core principle involves replacing one or more hydrogen atoms in a molecule with deuterium. musechem.comsymeres.com This substitution results in a molecule that is chemically similar to its unlabeled counterpart but has a greater mass. musechem.com

Key Advantages of Deuterium Labeling:

Non-Radioactive: Deuterium is a stable isotope, eliminating the need for special handling and disposal procedures associated with radioactive isotopes. metsol.com

Minimal Perturbation: The small size and similar chemical properties of deuterium compared to hydrogen mean that its incorporation generally does not significantly alter the biological activity of the labeled molecule. musechem.com

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.com This difference in bond strength can lead to a slower rate of reaction for the deuterated compound, a phenomenon known as the kinetic isotope effect. musechem.comnih.gov Studying the KIE can provide valuable information about the rate-limiting steps in enzymatic reactions. nih.govnih.gov

Versatility in Detection: Deuterium-labeled compounds can be detected and quantified using various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the clear differentiation between labeled and unlabeled compounds. nih.govacs.org

Metabolic Flux Analysis: By introducing a deuterium-labeled substrate into a biological system, researchers can trace the incorporation of the label into various downstream metabolites. nih.govisotope.com This allows for the quantification of metabolic pathway activity, or flux. nih.gov

Rationale for Deuteration at the 5,5-Position of L-Citrulline for Specific Research Applications

The specific placement of deuterium atoms at the 5,5-position of the L-Citrulline molecule (L-Citrulline (5,5-D2)) is a deliberate strategy for certain research applications, particularly those involving mass spectrometry-based analysis.

When L-Citrulline is metabolized, the carbon backbone can be subjected to various enzymatic reactions. By placing the deuterium label at the 5,5-position, a site that is not directly involved in the primary enzymatic conversions of the urea or nitric oxide cycles, the label is retained throughout these key metabolic transformations. This stability is crucial for accurately tracing the fate of the L-Citrulline molecule.

In mass spectrometry, the fragmentation pattern of a molecule provides a unique fingerprint. The presence of the two deuterium atoms at the 5,5-position of L-Citrulline results in a predictable mass shift in the parent molecule and its fragments compared to the unlabeled compound. This distinct mass signature allows for the unambiguous identification and quantification of L-Citrulline (5,5-D2) and its metabolic products in complex biological samples. acs.orgresearchgate.net This is particularly advantageous in studies where L-Citrulline (5,5-D2) is used as an internal standard for the accurate measurement of endogenous L-Citrulline concentrations.

Interactive Data Table: Properties of L-Citrulline (5,5-D2)

PropertyValue
Synonym N5-(Aminocarbonyl)-L-ornithine-5,5-d2
Molecular Formula C6H11D2N3O3
Molecular Weight 177.2 g/mol isotope.com
CAS Number (Labeled) 1021439-17-7 isotope.com
CAS Number (Unlabeled) 372-75-8 isotope.com

Interactive Data Table: Key Enzymes in L-Citrulline Metabolism

EnzymeAbbreviationRole in Metabolism
Argininosuccinate LyaseASLCleaves argininosuccinate to form arginine and fumarate. mdpi.com
Argininosuccinate SynthetaseASSCondenses L-Citrulline and aspartate to form argininosuccinate. mdpi.com
Nitric Oxide SynthaseNOSConverts L-arginine to nitric oxide and L-Citrulline. nih.gov
Ornithine TranscarbamylaseOTCSynthesizes L-Citrulline from ornithine and carbamoyl phosphate. nih.gov

Properties

Molecular Weight

177.20

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Characterization of L Citrulline 5,5 D2

Synthetic Pathways for Site-Specific Deuteration of L-Citrulline

The synthesis of L-Citrulline (5,5-D2) involves the specific introduction of two deuterium (B1214612) atoms at the C5 position of the L-Citrulline molecule. While detailed proprietary synthesis methods are not fully disclosed in the public domain, the common strategy involves the use of a deuterated precursor, specifically L-ornithine (5,5-D2). This isotopically labeled ornithine then serves as the starting material for the enzymatic or chemical conversion to L-Citrulline.

One plausible pathway is the conversion of L-ornithine to L-citrulline, a key reaction in the urea (B33335) cycle. This conversion is catalyzed by the enzyme ornithine carbamoyltransferase, which transfers a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the δ-amino group of ornithine. By using L-ornithine (5,5-D2) as the substrate, the deuterium labels at the C5 position are retained in the final L-Citrulline product. The synthesis of the L-ornithine (5,5-D2) precursor itself can be achieved through various organic synthesis routes that allow for the specific introduction of deuterium at the desired position.

Another potential route involves the catabolism of other amino acids, such as proline or glutamine/glutamate (B1630785), to form ornithine, which is then converted to citrulline. medchemexpress.com In a research setting, introducing a deuterated source of these precursors could potentially lead to the formation of deuterated citrulline. For instance, studies have utilized D2-ornithine to produce D2-citrulline to trace metabolic pathways. physiology.org

Methodologies for Purification and Isolation of L-CITRULLINE (5,5-D2)

Following the synthesis of L-Citrulline (5,5-D2), a robust purification and isolation process is crucial to ensure high chemical and isotopic purity. Various chromatographic and separation techniques are employed to separate the target compound from unreacted starting materials, byproducts, and other impurities.

Commonly employed purification strategies include:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is effective in separating amino acids like citrulline from other charged molecules.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for achieving high purity of the final product.

Membrane Separation and Nanofiltration: Advanced filtration techniques can be used to separate L-citrulline from fermentation broths or reaction mixtures based on molecular size. google.com Nanofiltration, specifically with membranes having a molecular weight cut-off of 600-800 daltons, has been described for refining citrulline solutions. google.com

Crystallization: This is a common final step to obtain a highly purified, solid product. The process involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce crystallization, leaving impurities in the solution. google.com

Electrodialysis and Reverse Osmosis: These methods are particularly useful for desalination and concentration of the product solution, which can be integrated into the purification process to improve efficiency and reduce environmental impact. wipo.int

The final product is typically a solid powder with a specified chemical purity, often 98% or higher. isotope.com

Spectroscopic Verification of Deuterium Incorporation and Positional Specificity

To confirm the successful synthesis of L-Citrulline (5,5-D2), a combination of spectroscopic techniques is essential. These methods verify the incorporation of deuterium, determine the isotopic purity, and confirm the specific location of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled L-Citrulline, the protons at the C5 position would exhibit a characteristic signal. chemicalbook.com In the spectrum of L-Citrulline (5,5-D2), the signal corresponding to these protons would be significantly diminished or absent, confirming the substitution of hydrogen with deuterium at this position. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.

²H NMR (Deuterium NMR): Direct detection of the deuterium nucleus provides unambiguous evidence of its presence in the molecule. The ²H NMR spectrum of L-Citrulline (5,5-D2) would show a signal at a chemical shift corresponding to the C5 position, confirming the site-specific incorporation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon atom attached to deuterium (C5) will exhibit a characteristic splitting pattern (a triplet for a CD₂ group) due to coupling with the deuterium nucleus (spin I=1). Furthermore, the chemical shift of this carbon may be slightly altered compared to the unlabeled compound.

Quantitative NMR (qNMR) can be employed to determine the purity of the compound by comparing the integral of a characteristic signal of the analyte to that of a certified reference standard. researchgate.net

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to determine its isotopic purity.

Molecular Weight Confirmation: The molecular weight of L-Citrulline is 175.19 g/mol . The introduction of two deuterium atoms in L-Citrulline (5,5-D2) increases the molecular weight by approximately two mass units, resulting in a molecular weight of about 177.20 g/mol . isotope.comsigmaaldrich.com Mass spectrometry will show a molecular ion peak (or a pseudomolecular ion peak, depending on the ionization technique used) corresponding to this increased mass, confirming the incorporation of two deuterium atoms.

Isotopic Purity Analysis: By analyzing the isotopic distribution of the molecular ion peak, the isotopic purity of the L-Citrulline (5,5-D2) can be determined. The relative intensities of the M+0, M+1, and M+2 peaks (where M is the mass of the unlabeled molecule) provide a quantitative measure of the percentage of the deuterated species. For example, a product may be specified as having an isotopic purity of 97 atom % D. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can further confirm the position of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the location of the deuterium atoms within the molecule. This is because the fragmentation pattern will be altered by the presence of the heavier isotopes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of isotopically labeled amino acids. nih.gov

Advanced Analytical Methodologies Utilizing L Citrulline 5,5 D2

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for L-CITRULLINE (5,5-D2) Quantification

LC-MS/MS has emerged as a preferred method for the accurate measurement of L-citrulline in biological samples, largely due to its high sensitivity and specificity. The development of these assays is crucial for clinical and research applications, including the assessment of intestinal function and the study of diseases where L-citrulline metabolism is pertinent. nih.govnih.gov

Role of L-CITRULLINE (5,5-D2) as an Internal Standard in Isotope-Dilution Mass Spectrometry

In isotope-dilution mass spectrometry, L-Citrulline (5,5-D2) is an ideal internal standard for the quantification of endogenous L-citrulline. researchgate.net Because it is chemically identical to the analyte of interest but has a different mass, it co-elutes with the unlabeled L-citrulline during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. buchem.com The use of a stable isotope-labeled internal standard like L-Citrulline (5,5-D2) is considered the gold standard for quantitative bioanalysis. researchgate.net

Several studies have successfully employed L-Citrulline (5,5-D2) as an internal standard in LC-MS/MS methods to quantify L-citrulline along with other amino acids like L-arginine and L-ornithine in human plasma. iu.edu These methods are essential for investigating the L-arginine-nitric oxide pathway, which is implicated in various physiological and pathological processes. iu.edu

Method Validation Parameters for Labeled L-Citrulline Analysis

The validation of analytical methods using L-Citrulline (5,5-D2) is performed according to stringent guidelines, such as those issued by the US Food and Drug Administration (FDA), to ensure the reliability of the data. bevital.nonih.gov Key validation parameters include specificity, linearity, lower limit of quantitation (LLOQ), accuracy, precision (both intra- and inter-day), recovery, and stability. bevital.nonih.gov

For instance, a validated LC-MS/MS method for plasma citrulline reported excellent linearity and an LLOQ of 1 µM. researchgate.net The intra- and inter-day precision and accuracy are typically assessed at multiple concentration levels to ensure the method's robustness across a range of clinically relevant concentrations. iu.eduresearchgate.net

Validation Parameters for L-Citrulline Quantification using LC-MS/MS
ParameterTypical Acceptance CriteriaReported Values for L-Citrulline Analysis
Linearity (R²)≥ 0.99≥ 0.998 nih.gov
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio ≥ 101 µM researchgate.net
AccuracyWithin ±15% of nominal value (±20% for LLOQ)96.6–103.8% iu.edu
Intra-day Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 2% nih.gov
Inter-day Precision (%RSD)≤ 15% (≤ 20% for LLOQ)< 2% nih.gov
RecoveryConsistent and reproducible94.94–101.95% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-CITRULLINE (5,5-D2) Tracer Studies

NMR spectroscopy offers a non-destructive and highly quantitative approach for studying metabolic pathways. researchgate.netsemanticscholar.org The use of stable isotope tracers like L-Citrulline (5,5-D2) in NMR studies provides unique insights into the dynamics of L-citrulline metabolism in vivo and in vitro. isotope.comshoko-sc.co.jp

Application of Proton and Deuterium (B1214612) NMR in Tracking L-Citrulline (5,5-D2) in Complex Biological Samples

Proton (¹H) NMR can be used to simultaneously detect and quantify multiple metabolites in biological samples, including L-citrulline. nih.gov The deuterium label in L-Citrulline (5,5-D2) results in a distinct signal in deuterium (²H) NMR, allowing for the direct tracking of the labeled molecule and its metabolic fate within a complex biological system. ucl.ac.uk This is particularly valuable for elucidating the conversion of L-citrulline to other metabolites, such as L-arginine.

Quantitative NMR Approaches for Metabolic Profiling using L-CITRULLINE (5,5-D2)

Quantitative NMR (qNMR) can be employed for the absolute quantification of metabolites in biological samples. semanticscholar.org By using a known concentration of an internal standard, the concentrations of other metabolites, including L-citrulline, can be determined from the integral of their respective NMR signals. nih.gov L-Citrulline (5,5-D2) can be used in these studies to spike samples and assess the accuracy of quantification. ucl.ac.uk This approach is instrumental in metabolic profiling studies aiming to identify biomarkers for various diseases. nih.gov

Comparison of LC-MS/MS and NMR for L-Citrulline Analysis
FeatureLC-MS/MSNMR Spectroscopy
SensitivityHigh (pM to nM range)Lower (µM to mM range) mdpi.com
SpecificityHigh (based on mass-to-charge ratio and fragmentation)High (based on unique chemical shifts)
QuantificationRequires a stable isotope-labeled internal standard like L-Citrulline (5,5-D2) for best accuracyInherently quantitative, can use an external or internal standard semanticscholar.org
Sample PreparationMore extensive (e.g., protein precipitation, derivatization) nih.govMinimal (e.g., addition of D₂O) researchgate.net
Information ProvidedConcentration of target analytesConcentration and structural information of multiple metabolites simultaneously semanticscholar.org

Integration of L-CITRULLINE (5,5-D2) in Multi-Omics Approaches for Systems Biology

The integration of data from different "omics" platforms, such as metabolomics, proteomics, and genomics, provides a more comprehensive understanding of biological systems. nih.govnih.gov L-Citrulline (5,5-D2) plays a role in the metabolomics component of these multi-omics studies by enabling accurate quantification of L-citrulline levels.

By combining highly accurate L-citrulline concentration data with information on gene expression and protein abundance, researchers can construct more detailed models of metabolic networks. This systems biology approach is crucial for understanding the complex interplay of various biological molecules in health and disease, and for identifying key regulatory points in metabolic pathways involving L-citrulline. researchgate.net For example, correlating L-citrulline levels with the expression of enzymes involved in its synthesis and degradation can provide insights into the regulation of the urea (B33335) cycle and nitric oxide production.

Applications of L Citrulline 5,5 D2 in Metabolic Flux Analysis

Elucidation of L-Citrulline Biosynthetic and Catabolic Pathways using Deuterium (B1214612) Tracers

The use of deuterium-labeled L-citrulline, such as L-Citrulline (5,5-D2), is instrumental in delineating the complex network of reactions involved in its synthesis and breakdown. By monitoring the appearance of the deuterium label in downstream metabolites, scientists can map the flow of atoms and quantify the flux through specific pathways.

The urea (B33335) cycle is a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. L-citrulline is a key intermediate in this cycle. Administering L-Citrulline (5,5-D2) allows researchers to trace its conversion to other urea cycle intermediates, such as argininosuccinate (B1211890) and arginine, and ultimately to urea. This provides a quantitative measure of urea cycle activity and can help identify potential dysregulations in conditions like inborn errors of metabolism. For instance, studies have utilized deuterated ornithine, a precursor to citrulline, to investigate citrulline flux, with findings indicating that a significant portion of citrulline flux can be accounted for through this method. physiology.org

The conversion of L-citrulline to L-arginine is a crucial step, and tracking the deuterium label from L-Citrulline (5,5-D2) into the arginine pool provides direct evidence of this conversion rate. examine.com This is particularly important as arginine is a semi-essential amino acid with numerous physiological roles.

A simplified representation of the tracer's path in the urea cycle is shown below:

Precursor Intermediate Product Labeled Moiety
L-Ornithine + Carbamoyl (B1232498) Phosphate (B84403)L-Citrulline (5,5-D2) ArgininosuccinateDeuterium at the 5-position
ArgininosuccinateL-ArginineUrea + L-OrnithineDeuterium can be traced to arginine

This interactive table illustrates the flow of the deuterium label from L-Citrulline (5,5-D2) through key steps of the urea cycle.

L-citrulline is a co-product of the nitric oxide synthase (NOS) reaction, which synthesizes nitric oxide (NO) from L-arginine. nih.gov NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation and immune response. frontiersin.org By using L-Citrulline (5,5-D2) in conjunction with labeled arginine isotopes, researchers can dissect the relative contributions of the urea cycle and the NOS pathway to the total L-citrulline pool.

In non-human experimental models, this technique allows for the precise measurement of NOS activity under various conditions. For example, in studies involving endothelial cells, tracer-based metabolomics with labeled arginine has been used to measure the flux of downstream metabolites like citrulline and ornithine, providing insights into eNOS and arginase activity. universiteitleiden.nl This approach is valuable for understanding the regulation of NO production in health and disease. frontiersin.orgnih.gov The conversion of L-arginine to NO and L-citrulline by NOS is a key reaction that can be monitored using isotopic tracers. drugbank.com

Quantitative Metabolic Flux Analysis (MFA) in Cellular and Ex Vivo Models

Quantitative metabolic flux analysis (MFA) is a powerful technique for determining the rates of metabolic reactions in living cells. The use of stable isotope tracers like L-Citrulline (5,5-D2) is central to MFA.

By introducing L-Citrulline (5,5-D2) into cell culture media or ex vivo tissue preparations, researchers can measure its rate of uptake and conversion into various products. This allows for the calculation of substrate utilization rates and product formation ratios, providing a quantitative snapshot of cellular metabolism. For instance, the ratio of labeled product to unlabeled product can reveal the contribution of the exogenous tracer to the total metabolic pool.

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) enable the rapid and sensitive detection of isotopically labeled metabolites, facilitating the quantification of metabolic boundary fluxes in large-scale cell culture experiments. nih.gov

Metabolic flux models can be constructed to simulate the flow of metabolites through the entire metabolic network. The data obtained from tracer experiments with L-Citrulline (5,5-D2) are used to constrain these models, leading to a more accurate representation of intracellular flux distributions. This approach is particularly useful for studying how metabolic pathways adapt in response to genetic mutations, drug treatments, or changes in nutrient availability. By perturbing the system and analyzing the resulting changes in flux, scientists can gain a deeper understanding of metabolic regulation.

Insights into Amino Acid Interconversions and Anaplerotic Reactions

L-citrulline metabolism is interconnected with that of other amino acids, including proline and glutamate (B1630785). medchemexpress.com L-Citrulline (5,5-D2) can be used to trace the interconversion of these amino acids. For example, the carbon skeleton of citrulline can potentially enter the tricarboxylic acid (TCA) cycle through conversion to ornithine and subsequently to glutamate.

Anaplerotic reactions are those that replenish the intermediates of the TCA cycle. By tracing the deuterium label from L-Citrulline (5,5-D2), it is possible to determine the extent to which citrulline contributes to anaplerosis. researchgate.net This is crucial for understanding how cells maintain energy homeostasis and provide building blocks for biosynthesis. Studies have shown that glutamate metabolism is a functional link between the TCA and urea cycles. nih.gov

The following table summarizes key research findings related to the application of L-Citrulline (5,5-D2) and related tracers in metabolic flux analysis:

Research Area Key Finding Tracer(s) Used Model System
Urea Cycle DynamicsQuantified the flux of citrulline and its contribution to arginine synthesis.L-[5,5-D2]ornithineMurine models
Nitric Oxide SynthesisMeasured changes in metabolite flux in response to eNOS and arginase stimulation/inhibition.15N4 L-arginineEndothelial cell models
Amino Acid MetabolismInvestigated the interplay between amino acid and lipid metabolism.[2,3,3-2H]glutamateCultured mammalian cells
Cellular MetabolismQuantified extracellular amino acid profiles in response to different carbon sources.13C-labeled substratesPseudomonas protegens

This interactive table highlights significant research findings where L-Citrulline (5,5-D2) or similar isotopic tracers have been employed to investigate metabolic pathways.

Mechanistic Enzymology and Deuterium Kinetic Isotope Effects

Investigation of Enzyme Reaction Mechanisms through L-CITRULLINE (5,5-D2) Substrate Studies

Utilizing L-Citrulline (5,5-D2) as a substrate allows researchers to elucidate the intricate steps of enzyme-catalyzed reactions. The presence of deuterium (B1214612) at the C-5 position acts as a reporter, providing kinetic data that helps to map out the reaction pathway.

For example, in enzymes like those in the Fe(II) and 2-(oxo)glutarate-dependent (Fe/2OG) oxygenase family, which catalyze a variety of transformations including hydroxylation and desaturation, determining the rate-limiting step is crucial. researchgate.net Studies on analogous systems, such as nitric oxide synthase (NOS), which converts L-arginine to L-citrulline, have used deuterated substrates to show that C-H bond breakage can be a partial rate-limiting step in the formation of radical intermediates. umaryland.edu The magnitude of the observed KIE when using L-Citrulline (5,5-D2) can quantify the degree to which C-H bond cleavage limits the catalytic turnover. A large KIE suggests this step is central to the rate determination, whereas a KIE near unity would imply that other steps, such as substrate binding or product release, are the slow points in the reaction sequence. researchgate.net

Table 1: Interpreting Kinetic Isotope Effects (KIE) in Enzyme Reactions Using L-Citrulline (5,5-D2)
Observed KIE (kH/kD)InterpretationImplication for L-Citrulline Metabolizing Enzymes
~1C-H bond cleavage is not the rate-limiting step.Other steps like substrate binding, product release, or a different chemical step control the overall reaction rate.
>1 (e.g., 2-10)Primary KIE; C-H bond cleavage is part of the rate-limiting step.The chemical transformation at the C-5 position is kinetically significant and likely the slowest step in the catalytic cycle.
Significantly >10Suggests the involvement of quantum mechanical tunneling in the H-transfer step.The reaction may not proceed over the classical energy barrier but through it, indicating a highly optimized active site. nih.gov

Many enzymes that metabolize L-citrulline or its precursors operate via radical-based mechanisms, often initiated by a hydrogen atom transfer (HAT) step. nih.gov In these reactions, a highly reactive species within the enzyme, such as a metal-oxo complex, abstracts a hydrogen atom (a proton and an electron) from the substrate. researchgate.net L-Citrulline (5,5-D2) is an ideal substrate for studying these HAT events. researchgate.netumaryland.edu

The magnitude of the KIE provides insight into the transition state of the HAT reaction. A large KIE suggests a transition state where the hydrogen is symmetrically shared between the donor (substrate C-5) and the acceptor (enzyme's catalytic group). For instance, studies on Fe/2OG enzymes using deuterated substrates have revealed exceptionally large intrinsic KIEs (values as high as ~45), indicating that the HAT step is not only rate-limiting but also involves a highly symmetrical and sensitive transition state. researchgate.net By measuring the KIE with L-Citrulline (5,5-D2), enzymologists can infer the geometry and nature of the transition state for the specific enzyme under investigation, a level of detail that is difficult to obtain through other methods. nih.gov

Quantum Mechanical Tunneling Effects and their Influence on Deuterium Isotope Effects

In classical transition state theory, reactants must acquire enough thermal energy to pass over an activation energy barrier. nih.gov However, for the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur, where the particle passes through the barrier instead of going over it. nih.govscience.gov This effect is highly mass-dependent; the probability of tunneling decreases significantly with increasing mass. Therefore, hydrogen tunnels much more readily than deuterium.

Enzyme-catalyzed reactions that exhibit unusually large KIEs, often well above the semi-classical limit of around 7, are considered to have a significant contribution from quantum tunneling. nih.gov These large isotope effects arise because breaking the C-H bond benefits from tunneling, while the heavier C-D bond does not, thus exaggerating the rate difference. Studies have shown that for some enzymatic H-transfer reactions, quantum tunneling can be the dominant catalytic mechanism. nih.gov The use of L-Citrulline (5,5-D2) can help identify if citrulline-metabolizing enzymes have evolved to utilize quantum tunneling to enhance their catalytic efficiency.

Allosteric Regulation and Conformational Dynamics of Enzymes as Revealed by L-CITRULLINE (5,5-D2)

Allosteric regulation occurs when the binding of a molecule at one site (the allosteric site) affects the activity at a distant site, typically the active site. nih.gov This regulation is mediated through changes in the protein's conformational dynamics. nih.gov While not a direct probe of protein motion, L-Citrulline (5,5-D2) can be used to report on how allosteric effectors alter the catalytic step.

For instance, L-citrulline itself has been shown to be an allosteric inhibitor of the enzyme arginase. mdpi.com If an allosteric activator or inhibitor binds to a citrulline-metabolizing enzyme, it may induce conformational changes that alter the geometry of the active site. This can affect the efficiency of the C-H bond cleavage. By measuring the KIE with L-Citrulline (5,5-D2) in the presence and absence of an allosteric effector, researchers can detect these changes. A change in the KIE upon binding of the effector would provide strong evidence that the allosteric signal propagates through the protein to the active site, influencing the dynamics of the chemical transformation step. This links the large-scale conformational changes of allostery to the specific catalytic event of hydrogen transfer. nih.gov

L Citrulline 5,5 D2 As a Tracer in Biosynthetic Pathway Elucidation Non Human Systems

Metabolic Engineering Applications in Microorganisms for Enhanced L-Citrulline Production

Characterization of Engineered Microbial Strains using L-CITRULLINE (5,5-D2)

While genetic modifications are the cornerstone of strain development, characterizing the metabolic phenotype of these engineered microorganisms is crucial for understanding the effects of the introduced changes. This is where L-Citrulline (5,5-D2) becomes a vital analytical tool. By introducing L-Citrulline (5,5-D2) into the culture medium of an engineered strain, researchers can monitor its uptake, intracellular concentration, and any potential degradation or conversion into other metabolites.

Using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterium-labeled citrulline can be distinguished from the unlabeled L-citrulline produced by the cell. This allows for the precise measurement of citrulline transport kinetics and the identification of any unknown metabolic pathways that may be consuming the product, thereby limiting the yield. For instance, if the L-Citrulline (5,5-D2) is metabolized into other deuterated compounds, it would indicate the presence of a previously uncharacterized catabolic pathway for citrulline in that microorganism. This information is critical for further rounds of metabolic engineering to delete the responsible enzymes and improve the production strain.

Optimizing Precursor Utilization and Product Yield in Fermentation Processesmdpi.comnih.gov

The efficiency of a microbial fermentation process is highly dependent on the optimal utilization of precursors and the efficient conversion to the final product. Stable isotope tracers like L-Citrulline (5,5-D2) can be employed in metabolic flux analysis (MFA) to quantify the flow of metabolites through the central carbon metabolism and into the L-citrulline biosynthesis pathway.

In a typical MFA experiment, a labeled carbon source, such as ¹³C-glucose, is fed to the engineered microbial culture. By analyzing the mass isotopomer distribution in key metabolites, including the intracellular amino acid pools, the relative activity of different metabolic pathways can be determined. While L-Citrulline (5,5-D2) itself doesn't trace the carbon backbone from the primary carbon source, it can be used in conjunction with carbon-labeled substrates to study the dynamics of the latter part of the biosynthetic pathway. For example, by providing a pulse of L-Citrulline (5,5-D2) during a fermentation run with ¹³C-glucose, researchers can investigate the exchange rates between intracellular and extracellular citrulline pools and assess the efficiency of citrulline export.

Furthermore, engineered strains are often designed to utilize alternative, more cost-effective carbon sources such as starch, xylose, and glucosamine. nih.gov L-Citrulline (5,5-D2) can be used to characterize the performance of these strains on different feedstocks. By measuring the dilution of the intracellular L-Citrulline (5,5-D2) pool by newly synthesized, unlabeled L-citrulline from the provided carbon source, the rate of de novo synthesis can be accurately quantified. This data is instrumental in optimizing fermentation conditions, such as feeding strategies and media composition, to maximize the product yield and volumetric productivity.

Table 1: L-Citrulline Production in Engineered Corynebacterium glutamicum Strains This table presents data on L-citrulline production by various engineered strains of C. glutamicum, highlighting the impact of genetic modifications and the use of different carbon sources. Data is compiled from published research findings.

StrainRelevant Genetic ModificationsCarbon SourceL-Citrulline Titer (mM)Yield (g/g)Volumetric Productivity (g/L/h)
CIT1(pEC-XT99A)ΔargR, ΔargG, overexpressed argB^fbr^ and argFGlucose44.1 ± 0.50.38 ± 0.010.32 ± 0.01
CIT1(pAmy)ΔargR, ΔargG, overexpressed argB^fbr^ and argFGlucose + StarchNot specifiedNot specifiedNot specified
CIT1(pEKEx3-xylAB)ΔargR, ΔargG, overexpressed argB^fbr^ and argFXylose6.4 ± 0.10.075 ± 0.001Not specified
CIT1(pEKEx3-nagB)ΔargR, ΔargG, overexpressed argB^fbr^ and argFGlucosamine2.6 ± 0.30.045 ± 0.002Not specified
CRBGCoΔargR, ΔargG, chromosomal integration of argB from E. coliGlucose~152.4 (26.7 g/L)0.180.42

Data adapted from Schneider et al., 2014 and Peng et al., 2022. nih.govnih.gov

Investigating Post-Translational Modifications Involving Citrulline in Non-Human Proteinsnih.gov

Citrullination is a post-translational modification (PTM) where an arginine residue in a protein is converted to a citrulline residue. nih.gov This modification is catalyzed by a family of enzymes known as peptidylarginine deiminases (PADs). The conversion of a positively charged arginine to a neutral citrulline can have profound effects on protein structure and function. While extensively studied in the context of human diseases like rheumatoid arthritis and multiple sclerosis, citrullination also occurs in a wide range of non-human proteins.

The study of citrullination in non-human systems, such as in yeast, bacteria, or other model organisms, can provide fundamental insights into the roles of this PTM in various biological processes. Mass spectrometry-based proteomics is the primary tool for identifying citrullinated proteins and the specific sites of modification. nih.gov

The use of stable isotope labeling techniques has greatly enhanced the quantitative analysis of citrullination. A common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" or "light" isotopes of arginine. nih.gov By comparing the proteomes of cells under different conditions, changes in the levels of specific proteins and their modifications can be quantified.

While SILAC with labeled arginine is a powerful method for studying the dynamics of citrullination, L-Citrulline (5,5-D2) could potentially be used in a different capacity. For instance, in organisms that may have pathways to incorporate extracellular citrulline into proteins, feeding them L-Citrulline (5,5-D2) could help to identify these proteins. However, it is important to note that citrulline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. semanticscholar.org Its presence in proteins is a result of the post-translational modification of arginine. Therefore, the direct incorporation of L-Citrulline (5,5-D2) into proteins is not the expected pathway.

A more plausible, albeit less conventional, application of L-Citrulline (5,5-D2) in this context would be as an internal standard for the absolute quantification of free L-citrulline that is released from proteins after enzymatic digestion. By adding a known amount of L-Citrulline (5,5-D2) to a protein digest, the amount of native L-citrulline released from the proteins can be accurately measured by mass spectrometry, providing a quantitative measure of the total citrullination level in a given protein sample.

Emerging Research Frontiers and Methodological Innovations with L Citrulline 5,5 D2

Development of Novel Isotopic Labeling Strategies Leveraging 5,5-D2 Position

The strategic placement of deuterium (B1214612) at the 5,5 position of L-Citrulline offers unique advantages for designing novel isotopic labeling strategies. This specific labeling provides a stable, non-radioactive tracer that can be used to follow the metabolic fate of L-Citrulline with high precision. In metabolic research, L-Citrulline (5,5-D2) is primarily utilized as an internal standard for quantitative analysis by mass spectrometry (MS) and in biomolecular Nuclear Magnetic Resonance (NMR) studies. isotope.combiorxiv.orgevitachem.comlumiprobe.com

The development of labeling strategies with L-Citrulline (5,5-D2) is built upon the principles of stable isotope tracing, where the isotopically heavier compound can be distinguished from its naturally abundant, lighter counterpart. This allows researchers to track the conversion of L-Citrulline into other metabolites, such as L-Arginine, a critical step in the urea (B33335) cycle and nitric oxide synthesis. mdpi.comnih.gov The stability of the deuterium label at the 5,5-position is crucial, as it is less likely to be exchanged or lost during metabolic transformations compared to other positions, ensuring accurate tracking of the carbon skeleton.

While L-Citrulline (5,5-D2) is commercially available for research purposes, detailed studies focusing exclusively on novel strategies leveraging this specific deuteration are emerging. isotope.comotsuka.co.jpbuchem.comchemie-brunschwig.chsigmaaldrich.com The broader field of stable isotope labeling has seen the use of various deuterated compounds to investigate metabolic fluxes and pathway dynamics. biorxiv.orgnih.gov These established methodologies provide a strong foundation for the innovative application of L-Citrulline (5,5-D2) in tracing studies.

Table 1: Properties of L-Citrulline (5,5-D2)

PropertyValue
Chemical Formula C6H11D2N3O3
Molecular Weight 177.2 g/mol
Isotopic Purity Typically ≥98%
Applications Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics

This table is based on data from commercially available L-Citrulline (5,5-D2). isotope.com

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping (e.g., MRS, where applicable, without human clinical data)

The integration of deuterated tracers like L-Citrulline (5,5-D2) with advanced imaging techniques, such as Magnetic Resonance Spectroscopy (MRS), holds immense potential for the spatiotemporal mapping of metabolism in non-clinical research models. Deuterium MRS, also known as Deuterium Metabolic Imaging (DMI), is a non-invasive technique that can visualize and quantify the metabolic conversion of deuterium-labeled substrates in vivo. researchgate.net

The very low natural abundance of deuterium in biological tissues makes it an ideal isotope for tracer studies, as the signal from the administered labeled compound is easily distinguishable from the background. researchgate.net In principle, after the administration of L-Citrulline (5,5-D2), MRS could be used to track its uptake and conversion to L-Arginine and other downstream metabolites in specific tissues or organs over time. This would provide a dynamic, four-dimensional view of metabolic pathways, offering insights that are not achievable with traditional methods that rely on tissue biopsies.

While specific studies detailing the use of L-Citrulline (5,5-D2) in conjunction with MRS for metabolic mapping are not yet widely published, the methodology has been successfully applied with other deuterated compounds, such as [6,6’-2H2]glucose, to study energy metabolism. researchgate.net These studies have demonstrated the feasibility of DMI in providing valuable information on metabolic fluxes in various tissues. The application of this technology to L-Citrulline (5,5-D2) would be a logical and significant next step, enabling researchers to visualize the spatial distribution of the nitric oxide cycle and urea cycle activity in preclinical models.

Computational and Theoretical Modeling of L-CITRULLINE (5,5-D2) Metabolism and Reactivity

Computational and theoretical modeling are becoming increasingly vital tools for understanding the complex kinetics and reactivity of metabolic pathways. While specific computational models exclusively for L-Citrulline (5,5-D2) are not extensively documented in publicly available research, the principles of kinetic modeling can be readily applied. Such models can simulate the metabolic fate of L-Citrulline (5,5-D2) and predict how its deuteration might influence enzyme kinetics.

The primary metabolic conversion of citrulline is to argininosuccinate (B1211890), catalyzed by the enzyme argininosuccinate synthase (ASS). mdpi.com Computational models could investigate the kinetic isotope effect of the 5,5-D2 labeling on the activity of ASS and subsequent enzymes in the urea cycle. Although the deuterium atoms are not at the primary reaction site, secondary kinetic isotope effects could potentially alter the reaction rates, providing insights into the enzyme's mechanism.

Furthermore, metabolic flux analysis (MFA) models can be developed to quantify the flow of metabolites through the nitric oxide and urea cycles using data obtained from L-Citrulline (5,5-D2) tracer experiments. These models can help to understand how these pathways are regulated under different physiological and pathological conditions. Studies have successfully used multi-tracer approaches and various modeling equations to interpret stable isotope data for citrulline synthesis from its precursors. nih.gov

Future Directions in Stable Isotope Resolved Metabolomics (SIRM) using L-CITRULLINE (5,5-D2)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to follow the fate of individual atoms through metabolic networks. The use of L-Citrulline (5,5-D2) in SIRM studies opens up new avenues for investigating the intricate details of amino acid metabolism.

Future research will likely focus on several key areas:

Multiplexed Isotope Labeling: Combining L-Citrulline (5,5-D2) with other stable isotope tracers (e.g., 13C-labeled glucose or 15N-labeled glutamine) will allow for a more comprehensive analysis of interconnected metabolic pathways. nih.gov This approach can reveal how different substrate pools contribute to the synthesis and catabolism of L-Citrulline and L-Arginine.

Dynamic Metabolic Profiling: Time-course SIRM experiments using L-Citrulline (5,5-D2) will enable the study of the dynamic response of the nitric oxide and urea cycles to various stimuli or perturbations. This can provide a deeper understanding of metabolic regulation and dysregulation in different states.

High-Resolution Mass Spectrometry and NMR: Advances in analytical instrumentation, particularly high-resolution mass spectrometry and NMR spectroscopy, will enhance the sensitivity and specificity of detecting and quantifying L-Citrulline (5,5-D2) and its labeled metabolites. nih.gov This will allow for more precise flux calculations and the identification of previously unknown metabolic products.

The continued development and application of SIRM with L-Citrulline (5,5-D2) will be instrumental in advancing our knowledge of its central role in health and disease, providing a robust platform for future discoveries in metabolic research.

Q & A

Q. How does the isotopic labeling position (5,5-D2) in L-citrulline influence its utility in metabolic flux studies?

Methodological Answer: The deuterium placement at the 5,5 positions reduces metabolic interference compared to other isotopologues, as these positions are less prone to exchange in aqueous environments. To validate this, researchers should:

  • Conduct comparative studies using LC-MS to track isotopic retention in metabolic intermediates .
  • Use kinetic modeling to assess deuterium loss rates under physiological conditions .

Q. What analytical techniques are most reliable for quantifying L-citrulline (5,5-D2) in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize ionization settings (e.g., ESI+) to distinguish D2-labeled citrulline from endogenous unlabeled analogs. Include internal standards (e.g., ¹³C-labeled citrulline) to correct for matrix effects .
  • Nuclear Magnetic Resonance (NMR): Use ²H-NMR to confirm isotopic purity and monitor deuterium scrambling, though sensitivity may require high-field instruments .

Q. How can researchers optimize synthetic pathways for L-citrulline (5,5-D2) to ensure isotopic fidelity?

Methodological Answer:

  • Employ enzymatic synthesis using deuterated precursors (e.g., D2O or deuterated arginine) to minimize racemization .
  • Validate isotopic purity via isotopic ratio mass spectrometry (IRMS) and compare against commercial standards .

Advanced Research Questions

Q. How should contradictory data on L-citrulline (5,5-D2)’s nitric oxide (NO) modulation be resolved across studies?

Methodological Answer: Discrepancies may arise from:

  • Isotopic Effects: Deuterium’s kinetic isotope effect (KIE) alters enzyme kinetics (e.g., nitric oxide synthase activity). Use controlled in vitro assays with purified enzymes to isolate isotopic impacts .
  • Dose-Response Variability: Standardize dosing protocols (e.g., mg/kg body weight) and control for dietary arginine intake in animal models .

Q. What experimental designs mitigate confounding factors in studying L-citrulline (5,5-D2)’s role in urea cycle disorders?

Methodological Answer:

  • Crossover Trials: Use within-subject designs to reduce inter-individual variability .
  • Multi-Omics Integration: Pair metabolomics (tracking urea cycle intermediates) with transcriptomics to identify compensatory pathways .

Q. How can researchers address challenges in cross-species extrapolation of L-citrulline (5,5-D2) pharmacokinetics?

Methodological Answer:

  • Allometric Scaling: Adjust doses based on species-specific metabolic rates and body surface area .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate species-specific enzyme expression data (e.g., arginase isoforms) to predict bioavailability .

Methodological Frameworks

Q. What criteria ensure ethical and reproducible research on L-citrulline (5,5-D2)?

Methodological Answer:

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
  • Document all synthetic and analytical protocols in line with ACS Guidelines to enable replication .

Q. How should conflicting isotopic tracer data be analyzed in L-citrulline (5,5-D2) studies?

Methodological Answer:

  • Use Bayesian statistics to quantify uncertainty in tracer enrichment measurements .
  • Perform sensitivity analyses to identify variables (e.g., sampling timepoints) most affecting data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.